Vinorelbine ditartrate Vinorelbine ditartrate Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04)
A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.
Brand Name: Vulcanchem
CAS No.: 125317-39-7
VCID: VC20740868
InChI: InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38?,39+,42+,43+,44-,45-;2*1-,2-/m011/s1
SMILES: CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C53H66N4O20
Molecular Weight: 1079.1 g/mol

Vinorelbine ditartrate

CAS No.: 125317-39-7

Cat. No.: VC20740868

Molecular Formula: C53H66N4O20

Molecular Weight: 1079.1 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Vinorelbine ditartrate - 125317-39-7

Specification

CAS No. 125317-39-7
Molecular Formula C53H66N4O20
Molecular Weight 1079.1 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Standard InChI InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38?,39+,42+,43+,44-,45-;2*1-,2-/m011/s1
Standard InChI Key CILBMBUYJCWATM-KRQCOKQWSA-N
Isomeric SMILES CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Vinorelbine ditartrate is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC₄₅H₅₄N₄O₈·2C₄H₆O₆
Molecular Weight1079.11
CAS Number125317-39-7
StructureSemi-synthetic vinca alkaloid composed of two multi-ringed units (vindoline and catharanthine)
Relative Density1.36 g/cm³

The compound consists of a vindoline unit and a modified catharanthine component, with the latter being the target of structural modification . This structural characteristic contributes to vinorelbine's unique pharmacological properties compared to other vinca alkaloids. The ditartrate salt form contains two tartaric acid molecules associated with the vinorelbine base, enhancing its solubility profile for pharmaceutical applications .

Solubility Properties

Vinorelbine ditartrate demonstrates excellent solubility in aqueous solutions, making it suitable for intravenous administration:

SolventSolubility
Water (H₂O)107.9 mg/mL (99.99 mM)
DMSO55 mg/mL (50.97 mM)

For both solvents, sonication is recommended to achieve complete dissolution .

Mechanism of Action

Vinorelbine ditartrate exerts its anti-cancer effects through multiple molecular mechanisms, with its primary action targeting microtubule dynamics.

Primary Anti-Mitotic Mechanism

The principal mechanism of action involves interference with tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . Specifically:

  • Vinorelbine binds to tubulin, creating a unique interaction where the eight-membered catharanthine ring opens and forms both covalent and reversible bonds with tubulin molecules .

  • This binding inhibits the assembly of microtubules and promotes their disassembly, preventing the formation of a functional mitotic spindle .

  • The cells are subsequently arrested at the metaphase of mitosis (G2/M phase), unable to complete cell division .

A notable characteristic of vinorelbine is its preferential binding to mitotic microtubules rather than axonal microtubules, potentially reducing neurotoxicity compared to other vinca alkaloids .

Apoptotic Signaling Pathways

Beyond direct mitotic arrest, vinorelbine ditartrate triggers apoptosis through several molecular pathways:

  • Induction of tumor suppressor gene p53

  • Activation/inactivation of protein kinases in essential signaling pathways, including p21 WAF1/CIP1 and Ras/Raf, PKC/PKA

  • Phosphorylation and inactivation of the apoptosis inhibitor Bcl2

  • Decrease in heterodimer formation between Bcl2 and the pro-apoptotic gene BAX, stimulating the apoptotic cascade

Additionally, vinorelbine may interfere with amino acid metabolism, cyclic AMP and glutathione metabolism, calmodulin-dependent Ca²⁺-transport ATPase activity, cellular respiration, and nucleic acid and lipid biosynthesis .

Pharmacology

Pharmacokinetics

Vinorelbine ditartrate demonstrates favorable pharmacokinetic properties that support its clinical application:

  • Absorption: When administered intravenously, vinorelbine is rapidly absorbed with peak serum concentrations achieved within 2 hours of administration .

  • Distribution: The compound distributes widely throughout the body, with particular accumulation in proliferating tissues.

  • Metabolism: Hepatic metabolism is the primary route of clearance.

  • Elimination: Primarily excreted through biliary and fecal routes.

Potency

In preclinical studies, vinorelbine ditartrate has demonstrated significant anti-proliferative activity:

Cell LineIC₅₀
HeLa cells1.25 nM

This high potency indicates strong inhibition of cancer cell proliferation at nanomolar concentrations .

Clinical Applications

Vinorelbine ditartrate has been approved for various oncological indications and is being investigated for additional applications.

FDA-Approved Indications

The primary FDA-approved indications include:

  • Advanced non-small cell lung cancer (NSCLC), as a single agent or in combination with other chemotherapeutic drugs

  • Metastatic breast cancer, particularly in patients previously treated with anthracycline and/or taxane therapy

Additional Clinical Uses

Based on clinical evidence, vinorelbine is also utilized in the following conditions:

  • Relapsed or refractory Hodgkin lymphoma, in combination with other chemotherapy agents

  • Desmoid tumor or aggressive fibromatosis, in combination with methotrexate

  • Recurrent or metastatic squamous cell head and neck cancer

  • Recurrent ovarian cancer

  • HER2-positive, trastuzumab-resistant, advanced breast cancer in patients previously treated with a taxane, in combination with trastuzumab and everolimus

Clinical Trials and Research Findings

Breast Cancer Studies

Extensive research has established vinorelbine's efficacy in treating metastatic breast cancer:

Treatment SettingResponse Rate
First-line therapy40% to 44%
Second-line therapy17% to 36%
Combination therapy (first-line)>50%

These findings demonstrate that vinorelbine provides meaningful clinical benefit for patients with metastatic breast cancer, with particularly promising results when used in combination regimens .

Melanoma Studies

A Phase II trial conducted by the Southwest Oncology Group evaluated vinorelbine in patients with disseminated malignant melanoma who had failed one prior systemic therapy:

Despite promising preclinical activity, the trial demonstrated insufficient clinical activity in previously treated melanoma patients, leading to early study closure after the first stage of accrual .

Preclinical Combination Studies

Recent laboratory investigations have explored synergistic combinations:

  • With DT-13 in non-small cell lung cancer (NSCLC):

    • DT-13 significantly increased the cytotoxicity of vinorelbine on NCI-H460 and A549 cells

    • Strong synergistic effects were demonstrated through combinatorial index (CI) value calculations

  • APC status and sensitivity:

    • Vinorelbine-induced cell death was more pronounced in APC-deficient cells

    • Cell death occurred rapidly after treatment, suggesting a mechanism independent of mitotic arrest

  • In vivo studies with DT-13:

    • Combined treatment with vinorelbine (1-10 mg/kg, i.v.) and DT-13 (1.25 mg/kg, oral) in BALB/c athymic nude mice bearing NCI-H460 xenografts showed enhanced tumor growth inhibition compared to single-agent treatment

Toxicity and Side Effects

Neurologic Toxicities

Neurologic adverse effects are generally milder compared to other vinca alkaloids:

  • Mild to moderate peripheral neuropathy (most common)

  • Paresthesia and hypesthesia

  • Loss of deep tendon reflexes (occurs in less than 5% of patients)

  • Severe peripheral neuropathy (rare)

In the Phase II melanoma trial, six patients experienced one or more Grade 4 toxicities, including neutropenia/granulocytopenia, leukopenia, dyspnea, and fatigue, with one death reported due to febrile neutropenia .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator